molecular formula C11H15N3 B3015463 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine CAS No. 61981-81-5

2-(2-ethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine

Cat. No.: B3015463
CAS No.: 61981-81-5
M. Wt: 189.262
InChI Key: JXHFUIWSTBPPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₁H₁₅N₃
Molecular Weight: 189.13 g/mol
Structure: The compound features a benzimidazole core substituted with an ethyl group at position 2 and an ethanamine chain at position 1 (SMILES: CCC1=NC2=CC=CC=C2N1CCN) . Its InChIKey (JXHFUIWSTBPPFG-UHFFFAOYSA-N) confirms the stereochemical uniqueness.
Physicochemical Properties:

  • Collision Cross-Section (CCS): Predicted CCS values for adducts range from 140.8 Ų ([M+H]⁺) to 153.9 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
  • Applications: While direct biological data are unavailable, benzimidazole derivatives are widely explored in medicinal chemistry for their antimicrobial, antiviral, and kinase-inhibiting properties .

Properties

IUPAC Name

2-(2-ethylbenzimidazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12/h3-6H,2,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHFUIWSTBPPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine typically involves the reaction of 2-ethylbenzimidazole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques ensures the purity and scalability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the original amine group.

Scientific Research Applications

2-(2-ethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares key features of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine C₁₁H₁₅N₃ 189.13 Ethyl at C2, ethanamine at N1 High CCS values; potential kinase inhibition
2-(1H-1,3-Benzodiazol-1-yl)ethan-1-amine C₉H₁₁N₃ 161.20 Unsubstituted benzimidazole, ethanamine at N1 Dihydrochloride salt available (pharma use)
2-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine C₆H₈N₆ 164.17 Chlorine at C5 Enhanced electrophilicity; synthetic intermediate
2-(4-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine C₉H₁₀BrN₃ 240.10 Bromine at C4 Electron-withdrawing effects; photostability
2-(1,3-Benzothiazol-2-yl)ethan-1-amine C₉H₁₀N₂S 178.26 Benzothiazole core (sulfur atom) Altered solubility; potential protease inhibition
2-(1H-1,3-Benzodiazol-1-yl)-1-(4-ethylphenyl)ethan-1-amine C₁₇H₁₉N₃ 265.36 Ethylphenyl group on ethanamine chain Increased lipophilicity; CNS drug candidate

Key Insights from Structural Modifications

Halogenation (Cl/Br): Chlorine and bromine substituents increase molecular weight and polar surface area, influencing binding to hydrophobic pockets in enzymes or receptors . Benzothiazole Core: The sulfur atom in benzothiazole derivatives alters hydrogen-bonding capacity, which may reduce solubility but improve target selectivity .

Biological Activity

Overview

2-(2-ethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine is a compound belonging to the benzimidazole class, characterized by its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H15N3
  • Molecular Weight : 189.26 g/mol
  • IUPAC Name : 2-(2-ethylbenzimidazol-1-yl)ethanamine
  • CAS Number : 61981-81-5

The biological activity of this compound can be attributed to its interaction with various biological targets:

Target Interactions :

  • The compound is known to interact with enzymes and receptors involved in cellular signaling pathways.

Biochemical Pathways :

  • It may influence pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
C. albicans20

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cell lines such as HL60 and HCT116.

Cell Line IC50 (µM) Reference
HL608.3
HCT1161.3

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in polar solvents, which may enhance its bioavailability. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Case Studies and Research Findings

A variety of studies have explored the biological activity of benzimidazole derivatives including this compound:

  • Antimicrobial Study : A study published in MDPI demonstrated the compound's efficacy against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .
  • Anticancer Activity : Research indicated that the compound could inhibit growth in specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Pharmacological Evaluation : A comprehensive review discussed various benzimidazole derivatives and their mechanisms of action against cancer cells, positioning 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amines as promising candidates for further development .

Q & A

Q. What are the common synthetic routes for 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine, and what key intermediates are involved?

Methodological Answer: The compound can be synthesized via condensation reactions involving substituted benzimidazole precursors. For example:

  • Step 1 : React O-phenylenediamine with ethyl-substituted aldehydes or ketones under reflux to form the benzimidazole core. Ethyl groups can be introduced via alkylation or direct substitution .
  • Step 2 : Introduce the ethanamine side chain using nucleophilic substitution or reductive amination. For instance, reacting a benzimidazole intermediate with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) .
  • Key Intermediates : 2-ethyl-1H-benzimidazole and nitroethylamine derivatives. Purity is ensured via vacuum filtration and ethanol recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C-NMR : Prioritize signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and benzimidazole protons (aromatic protons δ ~7.0–8.5 ppm). Amine protons may appear as broad singlets .
  • Mass Spectrometry (MS) : Confirm molecular weight (calc. 189.25 g/mol) via ESI-MS or MALDI-TOF. Look for fragmentation patterns matching the benzimidazole core .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=N/C-C aromatic vibrations (~1600 cm⁻¹) .

Q. How can researchers validate the crystalline structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement. Key steps include:
    • Data Collection: High-resolution (<1.0 Å) synchrotron data for accurate electron density maps.
    • Refinement: Apply restraints for disordered ethyl groups and anisotropic displacement parameters. Validate via R-factor convergence (<5%) .
  • Validation Tools : Use PLATON to check for twinning or voids. CCDC deposition is recommended for reproducibility .

Advanced Questions

Q. How can computational strategies predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like 5-HT2A receptors (see related indoleamine analogs in ). Focus on hydrogen bonding with Ser159 and hydrophobic interactions with the benzimidazole core.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability. Analyze RMSD (<2 Å) and ligand-binding free energy (MM-PBSA) .
  • ADMET Prediction : Use SwissADME to evaluate logP (~2.1) and blood-brain barrier permeability, critical for CNS-targeted studies .

Q. How can researchers resolve contradictions in bioactivity data across different in vitro models?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and buffer conditions (pH 7.4, 37°C). Normalize data to positive controls (e.g., serotonin for 5-HT2A) .
  • Dose-Response Analysis : Perform IC50/EC50 curves with ≥3 replicates. Address outliers via Grubbs’ test (α=0.05).
  • Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics or calcium flux assays for functional activity .

Q. What strategies optimize the synthetic yield of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or Raney Ni for reductive amination steps. Optimize H₂ pressure (1–5 atm) and solvent polarity (e.g., MeOH vs. THF) .
  • Reaction Monitoring : Use TLC (silica, EtOAc/hexane 1:1) or HPLC (C18 column, 220 nm) to track intermediate formation.
  • Workflow : Scale reactions from mmol to gram quantities iteratively. Pilot studies show >70% yield with DMF as solvent at 80°C for 12 hours .

Q. How should researchers handle discrepancies in crystallographic data refinement?

Methodological Answer:

  • Disorder Modeling : For flexible ethyl groups, split occupancy (50:50) and apply geometric restraints (DFIX in SHELXL) .
  • Twinned Data : Use TWINLAW to identify twin laws (e.g., twofold rotation). Refine with BASF parameter (0.2–0.5) .
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to ensure hydrogen-bonding consistency .

Q. What in silico tools are recommended for toxicity profiling of this compound?

Methodological Answer:

  • Pro-Tox II : Predict hepatotoxicity (alert: benzimidazole metabolism to nitroso derivatives) and mutagenicity (Ames test models) .
  • FAF-Drugs4 : Flag reactive functional groups (e.g., primary amine) for potential off-target effects .
  • Derek Nexus : Assess structural alerts against known toxicophores (e.g., mitochondrial toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.